1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of the chlorine atom via halogenation reactions.
Etherification: Formation of the ethoxy group through etherification reactions.
Trifluoromethylation: Addition of the trifluoromethoxy group using trifluoromethylation reagents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene can be compared with similar compounds, such as:
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene: Differing by the presence of an iodine atom instead of an ethoxy group.
1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene: Featuring a trifluoromethylthio group instead of an ethoxy group.
Properties
Molecular Formula |
C12H14ClF3O2 |
---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-ethoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-11-8-9(4-3-7-13)5-6-10(11)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
NOWOJLDSOPVXNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.